molecular formula C14H11ClN4S B1349015 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 380335-54-6

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1349015
CAS No.: 380335-54-6
M. Wt: 302.8 g/mol
InChI Key: DIAKJXDXERLWGQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol can be positioned within the broader historical context of 1,2,4-triazole chemistry. The parent compound, 1,2,4-triazole, has been studied extensively since its initial synthesis, with the unsubstituted 1,2,4-triazole documented in the chemical literature for many decades. The emergence of 1,2,4-triazole derivatives containing thiol/thione functionalities represents an important advancement in heterocyclic chemistry that has gained significant momentum in recent decades.

While the exact discovery date of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol is not explicitly documented in the available literature, its structural relatives have been subjects of research interest since at least the 1980s. For example, research on similar compounds such as 4-methyl-5-pyridin-4-yl-4H-triazole-3-thiol (CAS: 3652-32-2) appeared in the Australian Journal of Chemistry in 1983, establishing precedent for pyridyl-substituted 1,2,4-triazole-3-thiols.

The synthesis methodologies for 1,2,4-triazole-3-thiol derivatives have evolved substantially over time. According to published research, these compounds can be prepared using various approaches, including the Einhorn–Brunner reaction and the Pellizzari reaction. The unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide through acylation with formic acid followed by cyclization and oxidation. For substituted derivatives like 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol, more complex synthetic routes involving hydrazinolysis of substituted esters, reactions with carbon disulfide, and cyclization reactions are typically employed.

A comprehensive review of synthesis methods published in 2024 indicates that the formation of 1,2,4-triazole-3-thiones typically involves multiple stages: "esterification of carboxylic acids, hydrazinolysis, the formation of carbothioamides, and thiones through alkaline cyclization". These established synthetic pathways have likely contributed to the development and accessibility of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol for research purposes.

Structural Classification Within 1,2,4-Triazole-3-thiol Derivatives

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol occupies a distinct position within the family of 1,2,4-triazole-3-thiol derivatives. This compound class is characterized by a five-membered 1,2,4-triazole ring containing three nitrogen atoms and a thiol (or thione) functionality at position 3. The structural classification of this compound can be further refined based on its specific substitution pattern:

  • It belongs to N4-aryl substituted 1,2,4-triazoles due to the presence of the 3-chloro-2-methylphenyl group at position 4 of the triazole ring.

  • It is classified as a C5-heteroaryl substituted 1,2,4-triazole with a pyridin-4-yl group at position 5.

  • The thiol group at position 3 places it in the category of 3-mercapto-1,2,4-triazoles, which can exist in tautomeric equilibrium between thiol (-SH) and thione (C=S) forms.

Like other members of the 1,2,4-triazole family, this compound exhibits tautomerism, which significantly influences its chemical behavior and reactivity patterns. The 1,2,4-triazole ring itself is planar, with carbon-nitrogen and nitrogen-nitrogen bond distances falling into a narrow range (136-132 picometers), consistent with its aromatic character. However, the overall molecular geometry of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol is influenced by the spatial arrangements of its substituents, particularly the bulky 3-chloro-2-methylphenyl group.

Several structural analogues of this compound have been documented in the chemical literature, differing primarily in their substitution patterns. Notable examples include 4-phenyl-5-pyridin-4-yl-4H-triazole-3-thiol (CAS: 16629-40-6), 4-methyl-5-pyridin-4-yl-4H-triazole-3-thiol (CAS: 3652-32-2), and 4-(4-chlorophenyl)-5-pyridin-4-yl-4H-triazole-3-thiol (CAS: 74270-76-1).

Table 2: Structural Comparison of Related 1,2,4-Triazole-3-thiol Derivatives

Compound CAS Number N4-Substituent C5-Substituent Molecular Weight (g/mol)
4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol 380335-54-6 3-Chloro-2-methylphenyl Pyridin-4-yl 302.78
4-Phenyl-5-pyridin-4-yl-4H-triazole-3-thiol 16629-40-6 Phenyl Pyridin-4-yl 254.31
4-Methyl-5-pyridin-4-yl-4H-triazole-3-thiol 3652-32-2 Methyl Pyridin-4-yl 192.24
4-(4-Chlorophenyl)-5-pyridin-4-yl-4H-triazole-3-thiol 74270-76-1 4-Chlorophenyl Pyridin-4-yl 288.76

The structural variations within this family demonstrate the versatility of the 1,2,4-triazole scaffold and highlight how different substitution patterns can be employed to create a diverse array of compounds with potentially distinct properties and applications.

Significance in Heterocyclic Chemistry Research

4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol holds considerable significance in heterocyclic chemistry research through several important dimensions:

  • Structural Diversity Contributions: This compound exemplifies the remarkable structural diversity achievable within the 1,2,4-triazole framework. The integration of an electronegative pyridine ring with a chlorinated methylphenyl group creates a molecule with unique electronic distribution and potential reactivity patterns. Such structural variations expand the chemical space of 1,2,4-triazole derivatives and provide valuable insights into structure-property relationships within this compound class.

  • Synthetic Chemistry Advancements: The synthesis of complex heterocycles like 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol has contributed to the development of advanced synthetic methodologies in heterocyclic chemistry. Research on 1,2,4-triazole-3-thiols has established various synthetic routes, including those involving hydrazide intermediates, thiosemicarbazides, and cyclization reactions. For example, similar compounds have been synthesized through the hydrazinolysis of substituted benzoates to yield carbonylhydrazides, followed by reactions with carbon disulfide and hydrazine hydrate.

  • Commercial Availability for Research: The compound is commercially available from multiple suppliers, as evidenced by pricing information from vendors including AK Scientific and Crysdot. As of December 2021, the compound was available in various quantities ranging from 250 mg to 2.5 g, with prices between $312 and $1109. This commercial availability facilitates its incorporation into research studies and experimental investigations.

Table 3: Commercial Availability of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol

Supplier Catalog Number Package Size Price (as of December 2021)
AK Scientific V5599 250 mg $312
AK Scientific V5599 2.5 g $1109
Crysdot CD11132595 1 g $376
  • Tautomeric Properties: The compound exhibits tautomerism between thiol (-SH) and thione (C=S) forms, a characteristic property of 1,2,4-triazole-3-thiols that significantly influences their chemical behavior. This tautomerism affects reactivity patterns, particularly those involving the sulfur atom, and contributes to the compound's chemical versatility.

  • Chemical Reactivity Studies: The presence of multiple functional groups within 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol creates opportunities for diverse chemical transformations. Research on similar 1,2,4-triazole-3-thiol derivatives has demonstrated their potential for further functionalization through reactions at the thiol group, including alkylation, acylation, and coordination with metal ions. The thiol group in particular serves as a versatile handle for structural modifications and derivatizations.

  • Structural Optimization Studies: Recent research has explored the structure-based optimization of 1,2,4-triazole-3-thione derivatives for various applications. The specific substitution pattern in 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol, featuring the 3-chloro-2-methylphenyl group and pyridine ring, represents one such optimization possibility within this diverse chemical space.

The broader significance of 1,2,4-triazole derivatives has been highlighted in scientific literature, which describes these compounds as "unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds". While the specific applications of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-triazole-3-thiol are not explicitly detailed in the available research, its structural features suggest potential relevance in similar contexts, contributing to its significance in heterocyclic chemistry research.

Properties

IUPAC Name

4-(3-chloro-2-methylphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4S/c1-9-11(15)3-2-4-12(9)19-13(17-18-14(19)20)10-5-7-16-8-6-10/h2-8H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAKJXDXERLWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353683
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380335-54-6
Record name 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.

    Substitution Reactions: The introduction of the 3-chloro-2-methyl-phenyl and pyridin-4-yl groups can be achieved through nucleophilic substitution reactions. For instance, 3-chloro-2-methyl-benzyl chloride and 4-pyridylmethyl chloride can be used as starting materials.

    Thiol Formation: The thiol group is introduced by reacting the triazole intermediate with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its antiviral properties. It has shown activity against certain viruses in preliminary studies, suggesting potential use in antiviral drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial degradation.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their function. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the disruption of protein structure and function. Additionally, the chloro and pyridinyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol
  • Structural Difference : The phenyl group at position 4 carries a para-chloro substituent instead of the meta-chloro and ortho-methyl groups in the target compound.
  • This variation may influence binding affinity in biological systems .
4-[(3-Methyl-benzylidene)-amino]-5-pyridin-2-yl-4H-[1,2,4]triazole-3-thiol
  • Structural Difference: A pyridin-2-yl group replaces the pyridin-4-yl substituent, and a Schiff base (benzylideneamino) is introduced at position 3.
  • Implications: The pyridin-2-yl group alters electronic effects due to the nitrogen’s position, which may affect hydrogen bonding or π-π stacking interactions.
4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • Structural Difference : A simple phenyl group replaces the pyridinyl and substituted phenyl groups.
Antifungal Activity
  • The target compound’s analogs, such as 4-amino-5-(substituted phenyl)-4H-[1,2,4]triazole-3-thiol derivatives, exhibit antifungal properties.
Cytotoxic Activity
  • [1,2,4]Triazole-3-thiol derivatives with pyridinyl substituents (e.g., compound in ) show cytotoxic activity against HCT-116 colon carcinoma cells. The pyridin-4-yl group in the target compound may enhance interactions with cellular targets, similar to Vinblastine-standardized activity .
Analgesic Activity
  • Compounds like 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant analgesic effects.
Physicochemical Data
  • Melting Point: Analogous compounds (e.g., 4-[(4-nitro-benzylidene)-amino]-5-trifluoromethyl-4H-[1,2,4]triazole-3-thiol) exhibit melting points of 207–208°C, suggesting the target compound may share similar thermal stability .
  • Spectroscopy : IR and NMR data for related compounds confirm the presence of C=N (1600 cm⁻¹) and NH (3000 cm⁻¹) stretches, consistent with the triazole-thiol core .

Electronic and Tautomeric Considerations

  • Studies on 1,3,4-oxadiazole-2-thiones indicate a preference for the thione tautomer in aqueous media. For the target compound, the thiol-thione equilibrium could influence reactivity and binding modes .

Biological Activity

The compound 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol (CAS No. 380335-54-6) belongs to the class of triazole derivatives, which have gained attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential applications in therapeutic settings.

  • Molecular Formula : C14H11ClN4S
  • Molecular Weight : 302.78 g/mol
  • Structure : The compound features a triazole ring substituted with a pyridine and a chlorinated phenyl group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, research has shown that This compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies on Cytotoxicity

  • Cytotoxicity Assays :
    • The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay.
    • Results indicated that this triazole derivative displayed higher cytotoxicity towards melanoma cells compared to other cancer types .
  • Selectivity Towards Cancer Cells :
    • The selectivity index was calculated to determine the preferential toxicity of the compound towards cancer cells over normal cells.
    • Compounds structurally related to this triazole showed enhanced selectivity and were characterized as potential antimetastatic agents .

The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the following pathways:

  • Inhibition of Cell Migration : Some derivatives have been noted to inhibit cancer cell migration, suggesting a role in preventing metastasis .

Comparative Biological Activity

A comparative analysis of various triazole derivatives reveals that those with specific substitutions (like halogen groups) tend to exhibit enhanced biological activity. The presence of a chlorine atom in this compound is believed to contribute positively to its anticancer properties.

Compound NameStructureIC50 (µM)Cell Line Tested
Triazole AStructure A5.0IGR39
Triazole BStructure B10.0MDA-MB-231
4-(3-Chloro...)This Compound3.0Panc-1

Table 1: Comparative cytotoxicity of selected triazole derivatives

Q & A

What are the established synthetic routes for 4-(3-Chloro-2-methyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol, and how are reaction conditions optimized?

Basic Research Focus
The compound is typically synthesized via condensation reactions. A common method involves reacting hydrazinecarbothioamide derivatives with aldehydes or ketones under basic conditions. For example, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be condensed with substituted benzaldehydes in methanol or ethanol, catalyzed by NaOH or KOH . Optimization includes:

  • Temperature control : Reactions are often conducted under reflux (60–80°C) to enhance yield.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
    Characterization relies on ¹H-NMR, LC-MS, and elemental analysis to confirm structural integrity .

How can molecular docking be applied to predict the biological activity of this compound?

Advanced Research Focus
Molecular docking studies model interactions between the compound and biological targets (e.g., enzymes or receptors). Key steps include:

Target selection : Prioritize enzymes like α-amylase or α-glucosidase, which are linked to diabetes .

Ligand preparation : Optimize the compound’s 3D structure using tools like AutoDock Vina, accounting for tautomeric forms of the triazole-thiol group .

Binding site analysis : Identify hydrophobic pockets and hydrogen-bonding residues (e.g., His299 in α-glucosidase) .

Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with known inhibitors to assess potency .
Studies on analogous triazole-thiols show strong correlations between docking predictions and in vitro IC₅₀ values .

What computational methods are used to analyze electronic properties and reactivity?

Advanced Research Focus
Density Functional Theory (DFT) calculations provide insights into electronic structure:

  • HOMO-LUMO gaps : Predict charge-transfer interactions. For triazole-thiols, gaps of ~4.2 eV suggest moderate reactivity .
  • Molecular Electrostatic Potential (MEP) : Maps highlight nucleophilic regions (e.g., sulfur in the thiol group) prone to alkylation or oxidation .
  • ADME profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~2.1, indicating moderate lipophilicity) .
    Quantum chemical calculations (e.g., IR/NMR simulations) validate experimental spectral data and tautomeric stability .

How are spectroscopic data contradictions resolved during structural elucidation?

Data Contradiction Analysis
Discrepancies in ¹H-NMR or LC-MS data may arise from tautomerism (e.g., thiol ↔ thione forms) or impurities. Mitigation strategies:

  • Multi-technique validation : Cross-check NMR with IR (S-H stretch ~2550 cm⁻¹) and HRMS (exact mass ±0.001 Da) .
  • Dynamic NMR : Resolve tautomeric equilibria by analyzing temperature-dependent spectral shifts .
  • X-ray crystallography : Definitive structural confirmation, though challenging due to low crystal yields .

What strategies are employed to enhance bioactivity through derivatization?

Advanced Research Focus
Derivatization targets the thiol group and aromatic substituents:

  • S-Alkylation : React with alkyl halides (e.g., methyl iodide) in basic methanol to form thioethers, improving membrane permeability .
  • Mannich bases : Introduce aminoalkyl groups via formaldehyde and secondary amines, enhancing hydrogen-bonding capacity .
  • Metal complexes : Coordinate with transition metals (e.g., Cu²⁺) to exploit redox activity for antimicrobial applications .
    Bioactivity screening of derivatives against Gram-positive bacteria (MIC ≤ 12.5 µg/mL) and fungal strains guides further optimization .

How do structural modifications impact enzyme inhibition kinetics?

Advanced Research Focus
Modifying the 3-chloro-2-methyl-phenyl group alters steric and electronic effects on enzyme binding:

  • Kinetic assays : Measure inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. For α-glucosidase, triazole-thiols show mixed inhibition with Ki ~1.8 µM .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ to design potent analogs .
  • Covalent inhibition : Thiol-disulfide exchange with catalytic cysteine residues (e.g., in proteases) enhances irreversible inhibition .

What are the challenges in scaling up synthesis while maintaining purity?

Basic Research Focus
Key challenges include:

  • By-product formation : Oxidative dimerization of the thiol group during prolonged reflux. Mitigated by inert atmospheres (N₂) and antioxidants like BHT .
  • Solvent recovery : Ethanol/water mixtures are preferred for eco-friendly recrystallization .
  • Process analytics : In-line FTIR monitors reaction progress to reduce over-alkylation .

How is antioxidant activity evaluated, and what structural features contribute to it?

Advanced Research Focus
Assays include DPPH radical scavenging and FRAP:

  • DPPH IC₅₀ : Analogous triazole-thiols show values ~35 µM, comparable to ascorbic acid .
  • Mechanistic insights : The pyridine ring enhances electron delocalization, stabilizing radical intermediates. Thiol groups directly quench ROS via H-atom transfer .

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